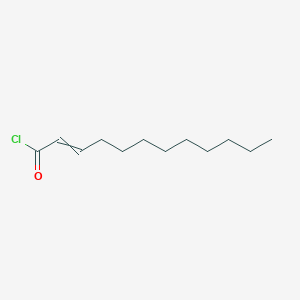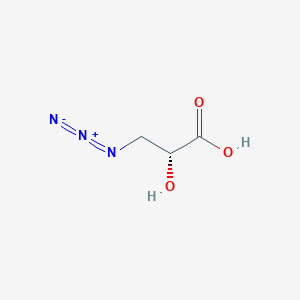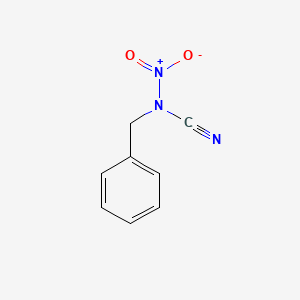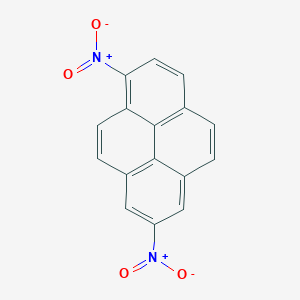
Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfanyl group, and an azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate typically involves multiple steps. One common method includes the alkylation of a naphthalene derivative with an appropriate azetidinone precursor. The reaction conditions often require the use of strong bases, such as sodium bis(trimethylsilyl)amide, and solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidinone derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The azetidinone ring may also interact with biological receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-oxoazetidin-1-yl)acetate
- Methyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the sulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
119005-30-0 |
|---|---|
Formule moléculaire |
C17H17NO3S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate |
InChI |
InChI=1S/C17H17NO3S/c1-2-21-17(20)11-18-15(19)10-16(18)22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,16H,2,10-11H2,1H3 |
Clé InChI |
DQUHKQLVSSQSHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(CC1=O)SC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E,1'E)-N,N'-(1,3-Phenylene)bis[2-(butoxymethyl)-2-methylpropan-1-imine]](/img/structure/B14307018.png)

-lambda~5~-arsane](/img/structure/B14307048.png)



![1-Acetyl-3-[(2,5-dimethoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B14307069.png)
![2,3,6-Triphenyl-9-(phenylacetyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14307076.png)
phosphanium bromide](/img/structure/B14307084.png)



